An In-depth Technical Guide to 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
An In-depth Technical Guide to 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine (CAS No. 99187-74-3), a key chemical intermediate in contemporary medicinal chemistry. The molecule's structure, which combines a chloro-substituted aniline with a morpholine sulfonyl group, makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This document details its physicochemical properties, outlines a robust, field-proven synthetic route, provides key analytical characterization data, and discusses its reactivity and potential applications in drug discovery. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references to ensure scientific integrity and practical utility for researchers in the field.
Introduction and Strategic Importance
2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine, also known as 2-Chloro-5-(morpholinosulfonyl)aniline, is an organic compound featuring several key functional groups that are of significant interest in the design of modern pharmaceuticals. The sulfonamide linkage is a classic pharmacophore present in a wide array of drugs, including antibiotics, diuretics, and anticancer agents, valued for its chemical stability and ability to form strong hydrogen bonds with biological targets.[1][2] The morpholine ring is another "privileged structure" in medicinal chemistry, often incorporated to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[3] The chloro-substituted aniline core provides a versatile platform for further chemical modification, such as amide bond formation or cross-coupling reactions, allowing for the exploration of extensive chemical space.
The convergence of these structural motifs in a single, relatively simple molecule makes 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine a strategic building block for the synthesis of targeted libraries aimed at various therapeutic areas. Its utility is primarily as an intermediate, where the primary amine serves as a nucleophilic handle for elaboration into more complex final compounds.
Physicochemical and Structural Properties
A thorough understanding of the compound's fundamental properties is critical for its effective use in synthesis, including handling, reaction setup, and purification.
Structural and Identity Data
Below is a table summarizing the key identifiers for 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine.
| Property | Value | Source |
| IUPAC Name | 2-Chloro-5-(morpholine-4-sulfonyl)aniline | N/A |
| CAS Number | 99187-74-3 | [4] |
| Molecular Formula | C₁₀H₁₃ClN₂O₃S | [4][5] |
| Molecular Weight | 276.74 g/mol | [4] |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)N)Cl | [5] |
Chemical Structure Diagram
The following diagram illustrates the two-dimensional structure of the molecule.
Caption: 2D Structure of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine.
Proposed Synthesis Protocol
Synthetic Pathway Overview
The proposed synthesis proceeds via two key transformations:
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Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,4-dichloro-1-nitrobenzene with morpholine to selectively displace the chlorine atom at the 4-position, which is activated by the electron-withdrawing nitro group.
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Reduction of the Nitro Group: Reduction of the nitro-intermediate to the corresponding primary amine to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Procedure
Disclaimer: This is a representative protocol. Researchers should perform their own optimization and safety assessment.
Step 1: Synthesis of 4-(2-Chloro-5-nitrophenyl)morpholine
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Causality: The chlorine at C-4 of the starting material is more susceptible to nucleophilic attack than the chlorine at C-2 because the negative charge of the Meisenheimer intermediate can be delocalized onto the strongly electron-withdrawing nitro group. A base is required to neutralize the HCl formed during the reaction.
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloro-1-nitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (1.5 eq).
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Add dimethylformamide (DMF) as the solvent (approx. 5-10 mL per gram of starting material).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water with stirring.
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The product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 4-(2-Chloro-5-nitrophenyl)morpholine.
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Step 2: Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
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Causality: The reduction of an aromatic nitro group to an amine is a standard transformation. Iron powder in the presence of an acid (like HCl or acetic acid) is a classic, cost-effective, and reliable method known as the Béchamp reduction. Alternatively, catalytic hydrogenation offers a cleaner workup.
-
Protocol (Béchamp Reduction):
-
In a round-bottom flask, suspend 4-(2-Chloro-5-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water (e.g., 8:2 v/v).
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Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid (approx. 0.1 eq).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
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Once complete, cool the reaction and filter it hot through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.
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Combine the filtrates and remove the ethanol under reduced pressure.
-
The remaining aqueous solution can be basified with a solution of sodium carbonate or ammonium hydroxide to precipitate the product.
-
Extract the product into an organic solvent such as ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Analytical Characterization
Full experimental spectral data for this specific compound is not widely published. The following represents predicted data and typical spectral features expected for this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two sets of methylene protons in the morpholine ring. The aromatic region should display three protons exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The morpholine protons typically appear as two multiplets around 3.0-4.0 ppm.[6]
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13C NMR: The carbon NMR would show 10 distinct signals (assuming no coincidental overlap). Six signals would be in the aromatic region (approx. 110-150 ppm) and four signals in the aliphatic region for the morpholine ring carbons (typically around 45-70 ppm).
Mass Spectrometry (MS)
The mass spectrum (e.g., using Electrospray Ionization, ESI) should show a prominent molecular ion peak [M+H]⁺ at m/z 277.0. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Reactivity and Applications in Drug Development
Core Reactivity
The primary amine of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine is the main site of reactivity. It can readily undergo a variety of chemical transformations, making it a versatile intermediate.
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Acylation/Amide Bond Formation: The amine can be acylated with acid chlorides, anhydrides, or activated carboxylic acids to form amides. This is a common strategy for linking this scaffold to other pharmacophores.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
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Buchwald-Hartwig Amination: The aniline can act as a coupling partner in palladium-catalyzed cross-coupling reactions to form diarylamines.
Caption: Key reactions of the primary amine moiety.
Potential Applications
Given the prevalence of the sulfonamide and morpholine motifs in bioactive molecules, this compound is a prime candidate for use in the synthesis of inhibitors for various enzyme classes, such as kinases, proteases, and carbonic anhydrases. The specific substitution pattern may offer unique selectivity profiles for targeted therapies. Its role as a synthetic intermediate means it could be a precursor to compounds investigated for a wide range of diseases, from cancer to infectious diseases and inflammatory conditions.[7][8]
Safety and Handling
-
Hazard Profile: As an aromatic amine and sulfonyl chloride derivative, this compound should be handled with care. Aromatic amines can be toxic and are potential skin sensitizers.
-
Handling Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine is a strategically important building block in medicinal chemistry. While detailed public data on its synthesis and properties are sparse, its structure allows for a logical and robust synthetic design based on fundamental organic chemistry principles. Its versatile primary amine functionality, combined with the favorable properties imparted by the morpholine and sulfonamide groups, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their drug discovery programs.
References
-
Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Available from: [Link]
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
-
ResearchGate. Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Available from: [Link]
- Google Patents. US6297376B1 - Chemical synthesis of morpholine derivatives.
- Google Patents. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
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MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Available from: [Link]
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ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]
- Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Google Patents. US20030236437A1 - Process to prepare sulfonamides.
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JOCPR. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available from: [Link]
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Wikipedia. Morpholine. Available from: [Link]
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Applichem. 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)-PHENYLAMINE | 99187-74-3. Available from: [Link]
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UCL Discovery. Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Available from: [Link]
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ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]
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